1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide

Acetylcholinesterase Butyrylcholinesterase Enzyme Selectivity

Researchers requiring unambiguous discrimination between AChE and BChE activity face confounding variables with non-selective inhibitors. BW284c51 resolves this with 2,660-fold AChE selectivity (IC₅₀: 18 nM vs. 48,000 nM for BChE). • Dual-site binding validated by X-ray crystallography (2.85 Å) at Trp84/Trp279 • Non-competitive nAChR blockade (IC₅₀: 0.2-0.5 µM) for synaptic dissection studies • ESI/MS-validated IC₅₀ of 1.60 ± 0.09 nM for quantitative assay calibration Supplied with Certificate of Analysis; global shipping available.

Molecular Formula C27H38BrN2O+
Molecular Weight 486.5 g/mol
CAS No. 402-40-4
Cat. No. B043479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide
CAS402-40-4
SynonymsBenzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide
BW 284 C 51
BW-284-C-51
BW284C51
Molecular FormulaC27H38BrN2O+
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[Br-].[Br-]
InChIInChI=1S/C27H38N2O.BrH/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;1H/q+2;/p-1
InChIKeyWIEAONKWXVAHHJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BW284c51: Selective AChE Inhibitor Overview


1,5-Bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (CAS 402-40-4), commonly designated BW284c51, is a synthetic bisquaternary ammonium compound recognized as a selective, reversible inhibitor of acetylcholinesterase (AChE). Its molecular structure features a central pentan-3-one backbone symmetrically substituted with 4-allyldimethylammoniumphenyl groups, conferring a dicationic nature that facilitates dual-site binding within the AChE active-site gorge [1]. This compound is routinely employed as a reference standard for distinguishing AChE from butyrylcholinesterase (BChE) activity in enzymatic assays and is featured in the Handbook of Receptor Classification and Signal Transduction for its role in acetylcholine metabolism research .

BW284c51 vs. Generic Cholinesterase Inhibitors


While numerous cholinesterase inhibitors exist, 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284c51) occupies a distinct niche defined by its exceptional AChE selectivity and its unique, well-characterized binding mode. Generic substitution with other AChE inhibitors, such as donepezil, tacrine, or galanthamine, or with BChE-selective agents like iso-OMPA, introduces significant confounding variables due to substantial differences in enzyme selectivity ratios, off-target receptor activity, and binding site interactions [1][2]. For instance, many common alternatives lack the pronounced AChE-over-BChE selectivity of BW284c51 and exhibit divergent effects on nicotinic acetylcholine receptors, thereby undermining experimental specificity in studies requiring unambiguous discrimination between AChE and BChE contributions or precise modulation of cholinergic signaling pathways [3].

BW284c51 Comparative Evidence Guide


AChE vs. BChE Selectivity

In direct comparative in vitro enzyme inhibition assays, BW284c51 demonstrates an IC50 value of 18 ± 8 nM against human AChE, while its IC50 for human BChE is 48,000 nM [1]. This yields an AChE selectivity ratio of 2660-fold. In contrast, donepezil shows only a 188-fold selectivity (AChE IC50: 22 ± 8 nM; BChE IC50: 4150 ± 1700 nM), tacrine exhibits a mere 4-fold preference for BChE (AChE IC50: 190 ± 40 nM; BChE IC50: 47 ± 10 nM), and galanthamine provides only a 9-fold AChE selectivity [1]. This data unequivocally positions BW284c51 as the most selective AChE inhibitor among clinically relevant comparators in this panel.

Acetylcholinesterase Butyrylcholinesterase Enzyme Selectivity In Vitro Assay

Nicotinic Receptor Blockade Potency

Beyond its AChE inhibition, BW284c51 acts as a potent blocker of Torpedo nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes. Electrophysiological recordings demonstrate that BW284c51 inhibits acetylcholine-elicited currents (I(Ach)) with an IC50 of 0.2–0.5 µM and exhibits a Hill coefficient of 1 [1]. Critically, its nAChR inhibition potency is directly compared to tacrine: BW284c51 is significantly more potent, and its inhibitory effect is comparable to that of the classic nAChR antagonist d-tubocurarine [1]. Unlike decamethonium and edrophonium, which exhibit different voltage-dependent binding characteristics, BW284c51 displays a distinct non-competitive, voltage-dependent blockade, binding to a shallow site within the channel pore and altering the Ach concentration-dependence curve from two-site to single-site kinetics [1][2]. The effect is highly selective for nicotinic over muscarinic receptors [1].

Nicotinic Acetylcholine Receptor Electrophysiology Xenopus Oocyte Receptor Pharmacology

Dual-Site Binding Mode in AChE Gorge

X-ray crystallography of Torpedo californica AChE (TcAChE) complexed with BW284c51 at 2.85 Å resolution reveals a precise binding mode that explains its high potency and selectivity [1]. BW284c51 spans the entire length of the active-site gorge, with its two phenyl and quaternary ammonium end-groups simultaneously interacting with Trp84 in the catalytic anionic site and Trp279 in the peripheral anionic site [1]. This dual-site interaction is structurally similar to that observed for decamethonium and E2020 (donepezil), but with distinct nuances; for example, the central carbonyl group of BW284c51 forms only a very weak hydrogen bond with Tyr121, a feature that may contribute to its unique pharmacological profile compared to decamethonium, which exhibits weaker overall binding [1]. The structural model has been refined to an R factor of 19.0% and an Rfree of 23.4%, providing a high-confidence template for understanding structure-activity relationships of bisquaternary AChE inhibitors.

X-ray Crystallography Protein-Ligand Interaction Acetylcholinesterase Structural Biology

Reference Standard for AChE Inhibition Assays

In the development of an electrospray ionization/mass spectrometry (ESI/MS)-based assay for AChE activity, BW284c51 was employed as the positive control inhibitor to validate the method [1]. A full dose-response curve was generated, yielding an IC50 value of 1.60 ± 0.09 nM (1.60 × 10⁻⁹ mol L⁻¹) [1]. This sub-nanomolar IC50, determined in a highly sensitive and direct analytical system, underscores the compound's exceptional potency and its suitability as a calibration standard for quantifying AChE inhibition in complex biological matrices, such as snake venom fractions. The assay's results were cross-validated using the conventional Ellman colorimetric method, confirming the reliability of BW284c51 as a benchmark inhibitor.

Mass Spectrometry Enzyme Assay Analytical Chemistry Reference Standard

Full Bisquaternary Structure Requirement

A focused medicinal chemistry effort synthesized and evaluated 19 monoquaternary compounds representing fragments of the parent BW284c51 molecule [1]. In head-to-head in vitro comparisons using human recombinant AChE and human plasma BChE, none of the 19 fragment compounds surpassed the inhibitory potency or selectivity of the intact BW284c51 molecule [1]. While two fragments exhibited promising AChE inhibition in the micromolar range with slightly improved selectivity, the parent bisquaternary structure of BW284c51 remained the most potent and selective agent overall [1]. This demonstrates that the full, symmetrical bisquaternary architecture of BW284c51 is critical for its optimal pharmacological profile and that simplified analogs do not serve as functionally equivalent substitutes.

Structure-Activity Relationship Medicinal Chemistry Drug Design Cholinesterase Inhibitors

Key Applications of BW284c51


Differentiating AChE and BChE Activity

Given its 2660-fold selectivity for AChE over BChE (IC50: 18 nM vs. 48,000 nM), BW284c51 is ideally suited as a pharmacological tool to definitively attribute cholinesterase activity to AChE in tissue homogenates, cell cultures, or in vivo models. This application is critical in neurodegenerative disease research (e.g., Alzheimer's disease), where AChE and BChE have distinct roles, and in environmental toxicology studies assessing organophosphate or carbamate pesticide impacts on specific cholinesterase subtypes [1].

Calibration Standard for AChE Assays

The validated IC50 value of 1.60 ± 0.09 nM obtained via ESI/MS makes BW284c51 an excellent calibration standard for developing and validating quantitative AChE inhibition assays, particularly those employing mass spectrometry or other high-sensitivity detection methods. Its well-defined dose-response relationship allows for accurate quantification of inhibitory activity in unknown samples, such as natural product extracts or venom fractions [1].

Dual AChE and nAChR Modulation

BW284c51's unique dual activity—selective AChE inhibition combined with potent, non-competitive nAChR blockade (IC50: 0.2–0.5 µM)—makes it an invaluable tool for studying the interplay between enzyme inhibition and receptor modulation in cholinergic synapses. Electrophysiology studies using Xenopus oocytes or neuronal slice preparations can leverage this compound to dissect complex signaling mechanisms that cannot be addressed using agents that solely inhibit AChE or block nAChRs [1][2].

Structure-Guided Drug Design and Crystallography

The high-resolution (2.85 Å) X-ray crystal structure of BW284c51 bound to Torpedo californica AChE provides a robust template for structure-based drug design efforts targeting the AChE active-site gorge. The compound's well-defined dual-site binding mode to Trp84 and Trp279 serves as a benchmark for designing novel bisquaternary or dual-site AChE inhibitors. Furthermore, its use in room-temperature crystallography studies with human AChE expands its utility in exploring physiologically relevant protein conformations [1][2].

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